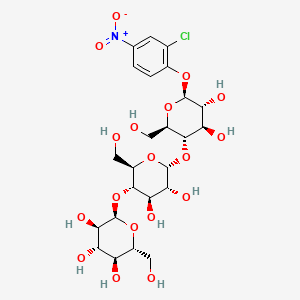
2-Chloro-4-nitrophenyl-beta-D-maltotrioside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Chemical Reactions Analysis
2-Chloro-4-nitrophenyl-beta-D-maltotrioside undergoes various chemical reactions, including:
Common reagents used in these reactions include acids, bases, and reducing agents, depending on the desired transformation . The major products formed from these reactions are typically derivatives of the original compound with modifications at the chloro or nitro groups .
Scientific Research Applications
2-Chloro-4-nitrophenyl-beta-D-maltotrioside is widely used in scientific research due to its role as a substrate in enzymatic assays. Some of its applications include:
Mechanism of Action
The mechanism of action of 2-Chloro-4-nitrophenyl-beta-D-maltotrioside involves its hydrolysis by alpha-amylase. The enzyme cleaves the glycosidic bonds in the maltotrioside moiety, releasing 2-chloro-4-nitrophenol, which can be detected spectrophotometrically . This reaction is used to measure the activity of alpha-amylase in various samples .
Comparison with Similar Compounds
2-Chloro-4-nitrophenyl-beta-D-maltotrioside can be compared with other similar compounds, such as:
2-Chloro-4-nitrophenyl-alpha-D-maltotrioside: This compound is also used as a substrate in enzymatic assays but has different stereochemistry at the glycosidic linkage.
4-Nitrophenyl-alpha-D-glucopyranoside: Another substrate used in enzymatic assays, but it has a simpler structure with only one glucose unit.
2-Chloro-4-nitrophenol: A related compound that lacks the maltotrioside moiety and is used in various chemical syntheses.
The uniqueness of this compound lies in its specific structure, which makes it an ideal substrate for studying alpha-amylase activity .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6S)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34ClNO18/c25-8-3-7(26(37)38)1-2-9(8)39-22-18(35)15(32)20(11(5-28)41-22)44-24-19(36)16(33)21(12(6-29)42-24)43-23-17(34)14(31)13(30)10(4-27)40-23/h1-3,10-24,27-36H,4-6H2/t10-,11-,12-,13-,14+,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYYNUOXSFGLNX-KKFBLJMZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34ClNO18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746743 |
Source


|
| Record name | 2-Chloro-4-nitrophenyl alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
660.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165522-16-7 |
Source


|
| Record name | 2-Chloro-4-nitrophenyl alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Oxa-1,7-diazabicyclo[4.2.0]octan-8-one](/img/structure/B575211.png)
![1h-Pyrimido[1,6-c][1,3]oxazepine](/img/structure/B575212.png)
![2-Hydroxyethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate](/img/structure/B575214.png)




